1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid
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Description
Synthesis Analysis
Cyclopentane derivatives have been synthesized through various methods, including the use of cyclopentane-1,3-dione as a novel isostere for the carboxylic acid functional group. This approach has demonstrated efficacy in the design of thromboxane A2 receptor antagonists, highlighting the potential of cyclopentane derivatives in therapeutic applications (Ballatore et al., 2011).
Molecular Structure Analysis
The structural and conformational analyses of cyclopentane derivatives have been thoroughly investigated, especially in the context of drug design. Studies on 3,7-dimethyl-9-[(N-substituted)-4-chlorobenzamido]3,7-diazabicyclo[3.3.1]nonane-9-carboxamides provide insights into the influence of molecular structure on the pharmacological properties of cyclopentane derivatives (Fernández et al., 1995).
Chemical Reactions and Properties
The reactivity of cyclopentane derivatives towards different chemical modifications plays a crucial role in the synthesis of pharmacologically active compounds. For instance, the conversion of cyclopentane-1-carbonitrile to its carboxylic acid form and subsequent reactions to produce amino amides and esters have been explored for their anticonvulsant activities (Arustamyan et al., 2019).
Physical Properties Analysis
Cyclopentane derivatives, such as 1-aminocyclopentane-carboxylic acids, offer a wide range of physical properties that are crucial for drug development. The synthesis and characterization of diastereomeric enantiopure 1-aminocyclopentane-1,2,4-tricarboxylic acids underline the importance of stereochemistry in determining the physical properties of these compounds (Caputo et al., 2006).
Chemical Properties Analysis
The chemical properties of cyclopentane derivatives, such as acidity, tautomerism, and geometry of hydrogen bonding, have been evaluated to assess their suitability as bio-isosteres of the carboxylic acid functional group. This evaluation supports the potential of cyclopentane-1,2-diones as surrogates for carboxylic acids in drug design, offering alternatives with possibly enhanced bioavailability and reduced toxicity (Ballatore et al., 2014).
Scientific Research Applications
Novel Isosteres for Carboxylic Acid Functional Groups
Cyclopentane derivatives, including those similar to 1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid, are explored for their potential as novel isosteres for the carboxylic acid functional group. These compounds, such as cyclopentane-1,3-diones, exhibit properties akin to carboxylic acids and are investigated for their application in designing potent thromboxane A2 receptor antagonists. The cyclopentane-1,3-dione moiety has been demonstrated to effectively substitute for the carboxylic acid functional group, offering advantages like tunable lipophilicity and strong acidity, which could enhance drug design and discovery processes (Ballatore et al., 2011).
Potential in Anticonvulsant Therapy
Research into derivatives of cyclopentane carboxylic acids, closely related to 1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid, has revealed promising anticonvulsant activities. These studies involve the synthesis of amino amides and amino esters based on cyclopentane-1-carboxylic acid derivatives, indicating their potential utility in developing new treatments for convulsive disorders. The synthesized compounds have undergone evaluations to determine their efficacy in anticonvulsant therapy, highlighting the versatility and therapeutic potential of cyclopentane derivatives (Arustamyan et al., 2019).
Catalytic Carboxylation Processes
The catalytic carboxylation of linear and cyclic alkanes, including cyclopentane, represents another area of scientific research where derivatives similar to 1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid are of interest. These studies focus on converting alkanes to carboxylic acids under mild conditions using vanadium catalysts. This research is significant for chemical synthesis, offering a method to produce carboxylic acids from simpler hydrocarbons, which has implications for industrial chemistry and material science (Reis et al., 2005).
properties
IUPAC Name |
1-[(4-chlorobenzoyl)amino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-10-5-3-9(4-6-10)11(16)15-13(12(17)18)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVQYHKJSJCHQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587716 |
Source
|
Record name | 1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid | |
CAS RN |
15026-82-1 |
Source
|
Record name | 1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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